molecular formula C14H11BrN2O2 B185579 N'-benzoyl-3-bromobenzohydrazide CAS No. 73713-56-1

N'-benzoyl-3-bromobenzohydrazide

Cat. No.: B185579
CAS No.: 73713-56-1
M. Wt: 319.15 g/mol
InChI Key: PUNMNEKYOYAYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-benzoyl-3-bromobenzohydrazide is a useful research compound. Its molecular formula is C14H11BrN2O2 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
The exact mass of the compound BENZOIC ACID, m-BROMO-, BENZOYLHYDRAZIDE is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

73713-56-1

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

N'-benzoyl-3-bromobenzohydrazide

InChI

InChI=1S/C14H11BrN2O2/c15-12-8-4-7-11(9-12)14(19)17-16-13(18)10-5-2-1-3-6-10/h1-9H,(H,16,18)(H,17,19)

InChI Key

PUNMNEKYOYAYSP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br

73713-56-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Next, 5.0 grams (23 mmol) of the 3-bromobenzoylhydrazine obtained in (i) were placed into a 300 mL, three-neck flask, 10 mL of N-methyl-2-pyrrolidone was added thereto, and the mixture was stirred. A mixed solution of 10 mL of N-methyl-2-pyrrolidone and 3.2 mL (28 mmol) of benzoyl chloride were dripped into this mixture through a 50 mL dropping funnel. After completion of the dripping, the mixture was heated and stirred at 80° C. for 3 hours, and the contents of the flask were reacted together. After the reaction was completed, a solid was precipitated out with the addition of water to the reaction solution. A solid was obtained by suction filtration of the precipitate solid. The obtained solid was washed with approximately 1 L of water and removed by suction filtration. After the suction-filtered solid was washed with methanol and a solid was removed by suction filtration, 7.1 grams of a white-colored solid, which was the objective of the synthesis process, were obtained at a yield of 96%.
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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3.2 mL
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10 mL
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10 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Subsequently, 5.0 g (23 mmol) of 3-bromobenzohydrazine obtained in (i) above was put in a 300-mL three-neck flask, 10 mL of N-methyl-2-pyrrolidone was added therein, and the mixture was stirred. Thereafter, a mixed solution of 10 mL of N-methyl-2-pyrrolidone and 3.2 mL (28 mmol) of benzoyl chloride was dripped to the above mixture through a 50-mL dropping funnel. After the dripping, the mixture was heated and stirred at 80° C. for 3 hours so as to be reacted. After the reaction, water was added to the reaction solution, and a solid was precipitated. The precipitated solid was collected by suction filtration to obtain another solid. The obtained solid was washed with approximately 1 L of water and collected by suction filtration. The collected solid was washed with methanol and collected by suction filtration; thus, 7.1 g of a white solid that was an object was obtained (yield: 96%).
[Compound]
Name
3-bromobenzohydrazine
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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10 mL
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reactant
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10 mL
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reactant
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Quantity
3.2 mL
Type
reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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